molecular formula C9H5F5O B2889933 1-(Pentafluorophenyl)-2-propanone CAS No. 19225-86-6

1-(Pentafluorophenyl)-2-propanone

Cat. No. B2889933
CAS RN: 19225-86-6
M. Wt: 224.13
InChI Key: UEYLUHZTMXOIMB-UHFFFAOYSA-N
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Description

“1-(Pentafluorophenyl)-2-propanone” is a compound that includes a pentafluorophenyl group . Pentafluorophenol is an organofluorine compound with the formula C6F5OH . It is a white odorless solid that melts just above room temperature . Pentafluorophenyl esters are derived from pentafluorophenol and are useful for attaching fluorophores or haptens to primary amines in biomolecules .


Synthesis Analysis

The synthesis of pentafluorophenyl-functional single-chain polymer nanoparticles (SCNPs) has been described in the literature . These SCNPs were prepared through intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers . Post-formation functionalization of the resulting SCNPs through substitution of the activated pentafluorophenyl esters with a variety of amines resulted in a series of water-soluble SCNPs .


Molecular Structure Analysis

Perfluorophenyl-substituted compounds, such as 3-hydroxy-1,3-bis(pentafluorophenyl)-2- propen-1-one (H1) and 1,5-dihydroxy-1,5-bis(pentafluorophenyl)-1,4-pentadien-3-one (H22), were prepared and only the enol forms were preferentially obtained among the keto-enol tautomerism . The crystal structure of these compounds was determined by single-crystal X-ray diffraction .


Chemical Reactions Analysis

Pentafluorophenyl (PFP) esters are active esters derived from pentafluorophenol . They are useful for attaching fluorophores such as fluorescein or haptens to primary amines in biomolecules . PFP esters produce amide bonds as effectively as succinimidyl esters and various similar agents do, but PFP esters are particularly useful because they are less susceptible to spontaneous hydrolysis during conjugation reactions .

Scientific Research Applications

Organic Synthesis

1-(Pentafluorophenyl)-2-propanone is utilized in organic synthesis, particularly in the formation of heterocyclic and aromatic compounds. Its reactivity with C=C and C≡C π-bonds is leveraged to synthesize complex structures that are essential in various chemical industries .

Medicinal Chemistry

In the pharmaceutical industry, this compound finds applications in the development of drug delivery systems. Its ability to form bio-inspired single-chain polymer nanoparticles (SCNPs) allows for the creation of protein mimics, which can be used for controlled delivery of therapeutics .

Materials Science

The compound is instrumental in the development of new materials with unique properties. For instance, it’s used in the synthesis of perfluorophenyl-substituted compounds, which have applications in battery technology, catalysis, and other technological fields due to their unique electrostatic interactions .

Analytical Chemistry

In analytical chemistry, 1-(Pentafluorophenyl)-2-propanone is used to synthesize pentafluorophenyl esters, which serve as reactants in various analytical procedures. These esters are crucial for the development of analytical methods that require high sensitivity and specificity .

Environmental Science

This compound plays a role in the study of persistent organic pollutants (POPs). Research on its environmental release, mobility, fate, and transport contributes to understanding the exposure routes and developing remediation technologies for such pollutants .

Nanotechnology

The compound’s ability to form SCNPs is also exploited in nanotechnology. These nanoparticles can be functionalized with various moieties, making them suitable for applications ranging from biosensing to pharmacokinetics .

Agriculture

While direct applications in agriculture are not prominent, related compounds like phthalic acid esters, which share a similar structural motif, are studied for their potential hazards and effects on ecosystem functioning and public health, which indirectly affects agricultural practices .

Pharmaceuticals

1-(Pentafluorophenyl)-2-propanone’s derivatives are explored for their potential as chemotherapeutic agents. Its incorporation into polymers for medical devices demonstrates its significance in creating materials that are biocompatible and suitable for medical applications .

Mechanism of Action

Pentafluorophenyl stationary phases provide alternative retention and selectivity when compared to the commonly used alkyl phases . The differences in chromatographic results stem from the fact that the PFP phases may provide interactions such as π-π, dipole, hydrogen bonding, and ionic interactions not prevalent on standard alkyl modified phases .

Future Directions

Perfluoroaromatic reagents, including pentafluorophenyl compounds, are becoming increasingly popular tools in peptide modification and synthesis . They offer unique selectivity and have found applications as protecting groups or activating groups in peptide synthesis and as orthogonal handles for peptide modification . Future applications of these reagents in biological chemistry are expected .

properties

IUPAC Name

1-(2,3,4,5,6-pentafluorophenyl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O/c1-3(15)2-4-5(10)7(12)9(14)8(13)6(4)11/h2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYLUHZTMXOIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C(=C(C(=C1F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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